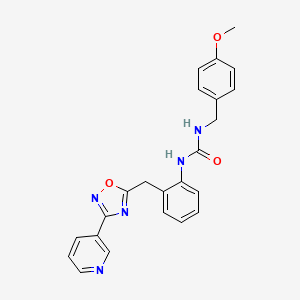
1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel derivative that incorporates the 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O2 with a molecular weight of 354.4 g/mol. The structure features a methoxybenzyl group and a pyridine-based oxadiazole, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities:
1. Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant S. aureus (MRSA) .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting key enzymes involved in cell proliferation .
- Case Studies : Specific derivatives have been tested in vitro and in vivo, showing promising results against breast cancer and leukemia cell lines .
3. Anti-inflammatory Effects
Inflammation is a common pathway in many diseases where oxadiazole derivatives have shown potential:
- Research Findings : Studies have reported that these compounds can reduce inflammatory markers in animal models .
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 0.25 | |
| Anticancer | Breast Cancer Cells | 5.0 | |
| Anti-inflammatory | Inflammatory Markers | N/A |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) evaluated several oxadiazole derivatives for their antibacterial properties against both active and dormant states of Mycobacterium bovis, revealing strong activity in specific derivatives .
- Anticancer Mechanism Investigation : In a recent study published in 2023, researchers explored the binding affinity of oxadiazole derivatives to cancer-related targets and found that certain compounds significantly inhibited tumor growth in xenograft models .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-30-19-10-8-16(9-11-19)14-25-23(29)26-20-7-3-2-5-17(20)13-21-27-22(28-31-21)18-6-4-12-24-15-18/h2-12,15H,13-14H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCKVOJUEUFSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














